Methylstenbolone

Catalog No.
S594951
CAS No.
6176-38-1
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylstenbolone

CAS Number

6176-38-1

Product Name

Methylstenbolone

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h12,14-17,23H,5-11H2,1-4H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1

InChI Key

TVTSDURKYARCML-IYRCEVNGSA-N

SMILES

CC1=CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C

Synonyms

2,17-dimethyl-17-hydroxyandrost-1-en-3-one, 2,17alpha-dimethyl-17beta-hydroxy-5alpha-androst-1-en-3-one, methylstenbolone

Canonical SMILES

CC1=CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C

Isomeric SMILES

CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C

Studying Muscle Growth Mechanisms

Methylstenbolone's strong anabolic properties have made it a research tool to understand the mechanisms behind androgenic effects on muscle hypertrophy (muscle growth) and protein synthesis. Researchers can use Methylstenbolone to study the cellular pathways involved in muscle building and how androgens influence these processes [Source: Buy Methylstenbolone | 6176-38-1 - Smolecule ].

Methylstenbolone, scientifically known as 2,17α-dimethyl-5α-androst-1-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is characterized by a 17α-methylation, which enhances its oral bioavailability and potency as an anabolic agent. Methylstenbolone is primarily marketed as a dietary supplement for muscle building and performance enhancement, although it has not been officially approved for medical use. Its structural formula is C21H32O2C_{21}H_{32}O_{2} with a molar mass of approximately 316.485 g/mol .

Typical of steroid compounds, including:

  • Oxidation: This can occur at the hydroxyl group, potentially transforming it into a ketone.
  • Reduction: Double bonds in the steroid structure can be reduced to single bonds.
  • Substitution: Halogenation and other substitution reactions can take place at different positions on the steroid nucleus.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and bromine or chlorine for substitution reactions .

Methylstenbolone exhibits significant anabolic activity by binding to androgen receptors in muscle and other tissues. This interaction stimulates protein synthesis and muscle growth while inhibiting catabolic processes. Its bioavailability is reported to be around 98%, indicating efficient absorption when administered orally . Research has also identified methylstenbolone as having potential anti-inflammatory properties, although it is primarily recognized for its anabolic effects .

The synthesis of methylstenbolone typically begins with dihydrotestosterone and involves several steps:

  • Methylation: The introduction of methyl groups at the 2 and 17 positions using strong bases and methylating agents.
  • Rearrangement: Structural modifications to achieve the desired steroid configuration.
  • Purification: Techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.

Industrial production mirrors laboratory methods but is optimized for higher yields and purity levels .

Methylstenbolone is primarily used in bodybuilding and athletic performance enhancement due to its potent anabolic properties. It has been marketed as a dietary supplement despite legal restrictions in many jurisdictions. Additionally, it has been explored in research settings for its potential therapeutic applications in conditions requiring anabolic effects, although it remains unapproved for medical use

Methylstenbolone shares structural similarities with several other anabolic-androgenic steroids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
DihydrotestosteroneNatural androgen; no methylationPrimary male sex hormone
Methasterone17α-methylated; similar anabolic effectsOften used in performance enhancement
Methyl-1-testosterone17α-methylated; potent anabolic agentKnown for rapid muscle gains
Mestanolone17α-methylated; used in clinical settingsApproved for certain medical conditions

Methylstenbolone is unique among these compounds due to its specific structural modifications that enhance oral bioavailability and its classification as a designer steroid rather than a medically approved substance .

XLogP3

4.5

UNII

SE6T9C1YMB

Other CAS

6176-38-1

Wikipedia

Methylstenbolone

Dates

Modify: 2023-08-15

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